molecular formula C16H13ClFN3 B12515755 2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B12515755
M. Wt: 301.74 g/mol
InChI Key: NQJGHEKHZHAEFI-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a naphthyridine core, substituted with chloro, fluoro, and methyl groups

Preparation Methods

The synthesis of 2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro and fluoro substituents: These groups can be introduced via halogenation reactions using reagents such as thionyl chloride or fluorine gas.

    Methylation: The methyl group can be added using methylating agents like methyl iodide in the presence of a base.

    Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

    Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Scientific Research Applications

2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other naphthyridine derivatives with different substituents. For example:

Compared to these compounds, 2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to its specific combination of substituents and the resulting chemical properties.

Properties

Molecular Formula

C16H13ClFN3

Molecular Weight

301.74 g/mol

IUPAC Name

2-chloro-4-(2-fluorophenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C16H13ClFN3/c1-21-7-6-14-12(9-21)15(11(8-19)16(17)20-14)10-4-2-3-5-13(10)18/h2-5H,6-7,9H2,1H3

InChI Key

NQJGHEKHZHAEFI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3F

Origin of Product

United States

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